(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol
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Overview
Description
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with methanethiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanesulfonic acid.
Reduction: 2-methyl-2H-1,2,3-triazol-4-yl)methanethiol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to design inhibitors or activators of specific enzymes, contributing to the understanding of biochemical pathways and the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol
- (5-iodo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol
- (5-fluoro-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol
Uniqueness
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methanethiol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2639441-05-5 |
---|---|
Molecular Formula |
C4H6BrN3S |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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